1-Bromo-2-iodo-4,5-dimethoxybenzene

概述

描述

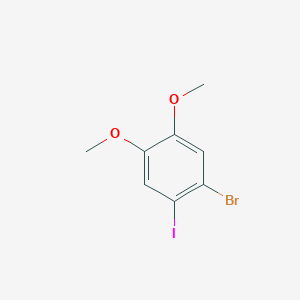

1-Bromo-2-iodo-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and two methoxy groups

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-iodo-4,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 4,5-dimethoxybenzene. The reaction typically requires a brominating agent such as bromine (Br2) and an iodinating agent like iodine (I2) in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

1-Bromo-2-iodo-4,5-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

1-Bromo-2-iodo-4,5-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

作用机制

The mechanism of action of 1-Bromo-2-iodo-4,5-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The compound’s bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. This process generates a positively charged benzenonium intermediate, which then undergoes deprotonation to restore aromaticity .

相似化合物的比较

Similar Compounds

- 1-Bromo-2,5-dimethoxybenzene

- 1-Iodo-2,4-dimethoxybenzene

- 1-Chloro-2-iodo-4,5-dimethoxybenzene

Uniqueness

1-Bromo-2-iodo-4,5-dimethoxybenzene is unique due to the presence of both bromine and iodine substituents on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile synthetic applications and the formation of diverse products compared to compounds with only one halogen substituent .

生物活性

1-Bromo-2-iodo-4,5-dimethoxybenzene (CHBrIO) is an organobromine compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both bromine and iodine substituents on a dimethoxybenzene ring. Its structure can be represented as follows:

This compound's unique substituents may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

The compound has also been investigated for its anticancer activity . In vitro studies have demonstrated that it can induce apoptosis in cancer cells through several pathways, including:

- Inhibition of DNA synthesis: The compound interferes with DNA replication, leading to cell cycle arrest.

- Activation of apoptotic pathways: It triggers intrinsic apoptotic mechanisms by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular metabolism and proliferation.

- Receptor Modulation: It can modulate receptor activity involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Bacterial Inhibition : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cancer Cell Line Testing : In a test involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration).

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| 2-Bromo-4,5-dimethoxybenzoic acid | Moderate | Yes | Similar mechanisms |

| 4-Iodo-3-methoxyaniline | Yes | Moderate | Different target interactions |

常见问题

Q. What are the recommended synthetic strategies for 1-Bromo-2-iodo-4,5-dimethoxybenzene, and how can retrosynthetic analysis optimize route selection?

Basic

The synthesis of halogenated dimethoxybenzene derivatives typically involves electrophilic aromatic substitution (EAS) or halogen exchange reactions. For this compound, a feasible approach involves sequential halogenation of 4,5-dimethoxybenzene. Initial bromination using Br₂ in the presence of FeBr₃ or HBr followed by iodination with I₂ and HNO₃/H₂SO₄ could yield the desired product. Purification via recrystallization (ethanol/water) is recommended to remove unreacted halogens .

Advanced

AI-driven retrosynthetic tools (e.g., Template_relevance Reaxys, Pistachio) can predict optimal routes by analyzing reaction databases. For example, halogen-selective positioning may require directing groups or protecting methoxy functionalities. Computational models suggest using steric and electronic parameters to prioritize iodination at the ortho position post-bromination. Validate route feasibility via DFT calculations (e.g., Gibbs free energy of intermediates) .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated dimethoxybenzenes?

Basic

Discrepancies in NMR or mass spectrometry data often arise from solvent effects or impurities. For this compound:

- ¹H NMR : Compare methoxy proton shifts (δ ~3.8–4.0 ppm) across solvents (CDCl₃ vs. DMSO-d₆).

- MS : Confirm molecular ion [M+H]⁺ at m/z 356.89 (C₈H₇BrIO₂) using high-resolution ESI-MS.

Advanced

Cross-validate data using X-ray crystallography (e.g., CCDC entries for analogous compounds like 1-Bromo-4-chloro-2,5-dimethoxybenzene, which crystallizes in a monoclinic system with P2₁/c space group). Pair with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities .

Q. What methodologies are effective for studying the reactivity of this compound in cross-coupling reactions?

Advanced

This compound serves as a bifunctional electrophile in Suzuki-Miyaura or Ullmann couplings:

- Palladium Catalysis : Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to selectively substitute Br or I. Monitor regioselectivity via GC-MS .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates for bromo vs. iodo substitution.

Q. How can computational modeling predict the stability and electronic properties of this compound?

Advanced

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (predicting redox behavior).

- Thermal Stability : Simulate thermogravimetric analysis (TGA) curves using software like Gaussian. Compare with experimental TGA data (decomposition ~250–300°C for similar halogenated aromatics) .

Q. What role does this compound play in materials science applications?

Advanced

Halogenated aromatics are precursors for covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). For example:

- COF Synthesis : React with boronic acids to form porous structures (surface area >500 m²/g). Characterize via PXRD (e.g., d-spacing ~10–15 Å) and BET analysis .

- Photovoltaic Materials : Investigate charge-transfer properties in donor-acceptor systems using cyclic voltammetry .

Q. How should researchers address conflicting data on the compound’s environmental stability and degradation pathways?

Advanced

- Hydrolytic Stability : Conduct accelerated aging studies (pH 3–10, 40–80°C) with HPLC monitoring.

- Oxidative Degradation : Use O₃ or OH radicals in controlled reactors, identifying byproducts via LC-QTOF-MS. Compare with PubChem’s environmental fate models .

属性

IUPAC Name |

1-bromo-2-iodo-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPDNDHPWVUHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391668 | |

| Record name | 1-bromo-2-iodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-46-1 | |

| Record name | 1-bromo-2-iodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。